6-Amino-3-(2-N,N-dimethylsulfamoylphenyl)picolinic acid
Overview
Description
6-Amino-3-(2-N,N-dimethylsulfamoylphenyl)picolinic acid is a chemical compound with significant biological activity It is known for its unique structure, which includes an amino group, a picolinic acid moiety, and a dimethylsulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(2-N,N-dimethylsulfamoylphenyl)picolinic acid typically involves multiple steps. One common method starts with the preparation of the picolinic acid derivative, followed by the introduction of the amino group and the dimethylsulfamoylphenyl group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis techniques. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(2-N,N-dimethylsulfamoylphenyl)picolinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino and dimethylsulfamoylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized picolinic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
6-Amino-3-(2-N,N-dimethylsulfamoylphenyl)picolinic acid has a broad spectrum of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-3-(2-N,N-dimethylsulfamoylphenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A simpler derivative with a carboxylic acid group at the 2-position.
Nicotinic Acid: An isomer with the carboxyl side chain at the 3-position.
Isonicotinic Acid: Another isomer with the carboxyl side chain at the 4-position.
Uniqueness
6-Amino-3-(2-N,N-dimethylsulfamoylphenyl)picolinic acid is unique due to the presence of the amino group and the dimethylsulfamoylphenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-amino-3-[2-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-17(2)22(20,21)11-6-4-3-5-9(11)10-7-8-12(15)16-13(10)14(18)19/h3-8H,1-2H3,(H2,15,16)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQSXPNKZOTOTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(N=C(C=C2)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501147020 | |
Record name | 2-Pyridinecarboxylic acid, 6-amino-3-[2-[(dimethylamino)sulfonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501147020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262000-10-1 | |
Record name | 2-Pyridinecarboxylic acid, 6-amino-3-[2-[(dimethylamino)sulfonyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262000-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxylic acid, 6-amino-3-[2-[(dimethylamino)sulfonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501147020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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